Formetanate-d6, Hydrochloride

Description

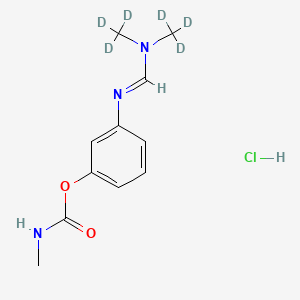

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-[[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=NC1=CC(=CC=C1)OC(=O)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661985 | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-24-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185240-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Formetanate-d6, Hydrochloride in High-Throughput Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern analytical chemistry, particularly in the realm of food safety and environmental monitoring, the demand for precise and accurate quantification of pesticide residues is paramount. This technical guide delves into the critical role of Formetanate-d6, Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the robust analysis of its non-labeled counterpart, the insecticide Formetanate hydrochloride. We will explore the mechanistic advantages of isotope dilution mass spectrometry, provide a field-proven experimental protocol for the analysis of Formetanate in complex matrices, and present the necessary quantitative data for successful implementation in a high-throughput laboratory setting. This guide is intended to provide both a theoretical understanding and a practical framework for researchers and analytical scientists.

The Principle of Isotope Dilution Mass Spectrometry with Formetanate-d6, Hydrochloride

The quantification of trace-level analytes like Formetanate hydrochloride in complex matrices such as fruits, vegetables, and soil is often hampered by matrix effects.[1] These effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement in the mass spectrometer source, resulting in inaccurate and unreliable quantitative data. The use of a SIL-IS, such as Formetanate-d6, Hydrochloride, is the gold standard for mitigating these challenges.

Formetanate-d6, Hydrochloride is chemically identical to Formetanate hydrochloride, with the exception that six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling results in a mass shift of 6 Daltons, allowing the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, the physicochemical properties of the deuterated and non-deuterated forms are nearly identical. This means that during sample preparation (extraction, cleanup) and chromatographic separation, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, accurate quantification can be achieved, irrespective of variations in sample recovery or matrix-induced signal fluctuations.

Core Physicochemical Properties

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

| Property | Formetanate Hydrochloride | Formetanate-d6, Hydrochloride |

| Chemical Name | N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide, monohydrochloride | N,N-dimethyl-d6-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide, monohydrochloride |

| CAS Number | 23422-53-9[2] | 1185240-24-7 |

| Molecular Formula | C₁₁H₁₆ClN₃O₂[2] | C₁₁H₁₀D₆ClN₃O₂ |

| Molecular Weight | 257.72 g/mol [2] | 263.75 g/mol [3] |

Experimental Workflow: Quantification of Formetanate in Fruit Matrices

This section details a comprehensive, step-by-step protocol for the analysis of Formetanate hydrochloride in fruit samples using Formetanate-d6, Hydrochloride as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[4]

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (reagent grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

-

Standards: Formetanate hydrochloride (certified reference material), Formetanate-d6, Hydrochloride (certified reference material)

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Formetanate hydrochloride and Formetanate-d6, Hydrochloride in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Formetanate hydrochloride primary stock solution with a suitable solvent (e.g., acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of Formetanate-d6, Hydrochloride at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality control samples.

Sample Preparation (QuEChERS)

The following diagram illustrates the key steps in the QuEChERS sample preparation workflow.

Caption: QuEChERS workflow for Formetanate analysis.

Detailed Steps:

-

Homogenization: Homogenize the fruit sample to ensure uniformity.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a precise volume of the Formetanate-d6, Hydrochloride internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

The following diagram illustrates the logical flow of the LC-MS/MS analysis.

Caption: LC-MS/MS analytical workflow.

Quantitative Data and Method Validation

The heart of the quantitative method lies in the selection of appropriate MRM transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Formetanate | 222.1 | 72.1 | 50 | 20 |

| 222.1 | 165.1 | 50 | 15 | |

| Formetanate-d6 | 228.1 | 78.1 | 50 | 20 |

| 228.1 | 165.1 | 50 | 15 |

Note: The specific collision energies should be optimized for the instrument in use. The primary transition (typically the most intense) is used for quantification, while the secondary transition serves as a qualifier for confirmation.

Method Validation: A comprehensive method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) and should include the evaluation of:

-

Linearity and Range: Typically assessed over a range relevant to expected residue levels.

-

Accuracy and Precision: Determined by analyzing spiked samples at multiple concentrations.

-

Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected, respectively.[5]

-

Specificity: Ensuring no interference from matrix components at the retention time of the analytes.

-

Matrix Effects: Evaluated by comparing the response of the analyte in solvent versus in matrix extract.

Conclusion

Formetanate-d6, Hydrochloride is an indispensable tool for the accurate and precise quantification of Formetanate hydrochloride in complex analytical samples. By employing the principles of isotope dilution mass spectrometry and a robust sample preparation technique such as QuEChERS, analytical laboratories can overcome the challenges of matrix effects and achieve reliable results that meet stringent regulatory requirements. The detailed protocol and data provided in this guide serve as a comprehensive resource for the development and implementation of a high-performance analytical method for this important pesticide.

References

- Kobayashi, M., et al. (2017). [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 58(5), 221-228.

- Podhorniak, L. V., et al. (2010). Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5862-5867.

- Shimadzu Corporation. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time.

- European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed.

- Lehotay, S. J. (2007). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 399, 295-316.

- LGC Standards. (n.d.).

- Wong, J. W., et al. (2010). Multiresidue pesticide analysis of ginseng powders using acetonitrile- or acetone-based extraction, dispersive solid-phase extraction cleanup, and gas chromatography-mass spectrometry/selective ion monitoring.

- Santa Cruz Biotechnology, Inc. (n.d.).

- PubChem. (n.d.).

- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.

- PubChem. (n.d.).

- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.

- Washington State Department of Health. (n.d.).

- Hill, D. W., et al. (2015). Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. Metabolomics, 11(3), 753-763.

- Kiontke, A., et al. (2022). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. Journal of the American Society for Mass Spectrometry, 33(7), 1266-1277.

Sources

- 1. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formetanate hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formetanate-d6, Hydrochloride | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Formetanate-d6, Hydrochloride: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetanate-d6, Hydrochloride is the deuterated form of Formetanate hydrochloride, a carbamate pesticide classified as an insecticide and acaricide.[1][2][3] The non-labeled compound acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve function.[4] In the realm of analytical chemistry, particularly in quantitative mass spectrometry, isotopically labeled compounds such as Formetanate-d6, Hydrochloride are indispensable tools. They serve as ideal internal standards, providing a basis for accurate and precise quantification of the target analyte in complex matrices by correcting for variations during sample preparation and analysis.[5] This guide provides a comprehensive overview of the chemical properties, structure, and a detailed protocol for the application of Formetanate-d6, Hydrochloride as an internal standard in analytical methodologies.

Chemical and Physical Properties

Formetanate-d6, Hydrochloride is a stable, isotopically labeled analog of Formetanate hydrochloride. The six hydrogen atoms on the two N-methyl groups of the formamidine moiety are replaced with deuterium. This isotopic substitution results in a molecular weight increase of approximately 6 Da, allowing for its differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties.

Key chemical identifiers and properties are summarized in the table below:

| Property | Value | Source(s) |

| Chemical Name | [3-[(E)-[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |

| Alternate Names | N,N-Dimethyl-N′-[3-[[(methylamino)carbonyl]oxyl]phenyl]-methanimidamide, monohydrochloride-d6 | [6][7] |

| CAS Number | 1185240-24-7 | [6][7][8] |

| Molecular Formula | C₁₁H₉D₆ClN₃O₂ | [6] |

| Molecular Weight | 263.75 g/mol | [6][7][8] |

| Appearance | White to pale brown solid | [9] |

| Solubility | Slightly soluble in methanol and water | [9] |

| Stability | Hygroscopic | [4][9] |

For the unlabeled Formetanate hydrochloride, the following properties have been reported:

| Property | Value | Source(s) |

| Melting Point | Decomposes at 200-202 °C | [8] |

| Odor | Faint odor | [8] |

Chemical Structure

The chemical structure of Formetanate-d6, Hydrochloride consists of a phenyl N-methylcarbamate moiety linked to a N,N-di(trideuteriomethyl)formamidine group, and it is supplied as a hydrochloride salt. The deuterium labeling is specifically on the two methyl groups attached to the formamidine nitrogen.

Caption: 2D structure of Formetanate-d6, Hydrochloride.

Application as an Internal Standard in Mass Spectrometry

The primary application of Formetanate-d6, Hydrochloride is as an internal standard for the quantification of Formetanate hydrochloride in various matrices, such as agricultural products and environmental samples.[10][11][12] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for analyte loss during sample preparation and variations in instrument response due to matrix effects.[5]

Experimental Protocol: Quantification of Formetanate in Agricultural Products using LC-MS/MS

This protocol provides a detailed methodology for the analysis of Formetanate using Formetanate-d6, Hydrochloride as an internal standard. The procedure is adapted from established methods for pesticide residue analysis.[10][12]

1. Materials and Reagents

-

Formetanate hydrochloride certified reference material

-

Formetanate-d6, Hydrochloride

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Homogenized sample matrix (e.g., apple, spinach)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Anhydrous magnesium sulfate

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Formetanate hydrochloride and Formetanate-d6, Hydrochloride in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of Formetanate hydrochloride by serial dilution of the stock solution with acetonitrile.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Formetanate-d6, Hydrochloride stock solution with acetonitrile.

3. Sample Preparation (QuEChERS-based method)

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of the Formetanate-d6, Hydrochloride internal standard working solution.

-

Add the extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing PSA, C18, and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

4. LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

5. Data Analysis

-

Monitor the appropriate precursor-to-product ion transitions for both Formetanate hydrochloride and Formetanate-d6, Hydrochloride.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Formetanate hydrochloride in the samples from the calibration curve.

Caption: Experimental workflow for the quantitative analysis of Formetanate.

Stability and Storage

Formetanate-d6, Hydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light.[9] The stability of the parent compound, Formetanate hydrochloride, is pH-dependent. It undergoes hydrolysis, with the formamidine group being more labile than the carbamate group, especially under basic conditions.[2][6] This is a critical consideration for the preparation and storage of stock solutions and processed samples. Acidic conditions (pH < 4) can also lead to hydrolysis.[2][13]

Conclusion

Formetanate-d6, Hydrochloride is a crucial analytical tool for researchers and scientists in the field of pesticide residue analysis. Its use as an internal standard in mass spectrometric methods ensures the high accuracy and reliability required for regulatory compliance and risk assessment. This guide provides the essential chemical properties, structural information, and a detailed experimental framework to facilitate its effective application in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31899, Formetanate hydrochloride. Retrieved from [Link]

-

DiVito, C. B., Davies, S., Masoudi, S., & Muhoro, C. N. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of Agricultural and Food Chemistry, 55(14), 5377–5382. [Link]

-

Kobayashi, M., Sakai, N., Kamijo, K., Koike, H., Nemoto, S., & Shindo, T. (2017). [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 58(5), 221–228. [Link]

-

University of Hertfordshire. (n.d.). Formetanate hydrochloride. AERU. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). FORMETANATE HYDROCHLORIDE. Retrieved from [Link]

-

Pesticide Action Network North America. (n.d.). Formetanate hydrochloride. Pesticide Info. Retrieved from [Link]

-

Lehotay, S. J., & Mastovska, K. (2010). Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5862–5867. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

Sources

- 1. Formetanate-d6, Hydrochloride | LGC Standards [lgcstandards.com]

- 2. FORMETANATE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. Formetanate hydrochloride [sitem.herts.ac.uk]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Formetanate hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. FORMETANATE-D6, HYDROCHLORIDE | 1185240-24-7 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FORMETANATE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Formetanate-d6, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Standards

In the landscape of modern analytical and metabolic research, stable isotope-labeled compounds are indispensable tools. Formetanate, an N-methyl carbamate insecticide and acaricide, is a subject of toxicological and environmental interest. To facilitate accurate quantification in complex matrices and to study its metabolic fate, a deuterated internal standard, Formetanate-d6, Hydrochloride, is of paramount importance. The incorporation of six deuterium atoms provides a distinct mass shift, enabling precise and sensitive detection by mass spectrometry, while maintaining nearly identical physicochemical properties to the unlabeled analyte.

This technical guide provides a comprehensive overview of a plausible synthetic route for Formetanate-d6, Hydrochloride, and details the rigorous analytical methodologies required to ascertain its chemical and isotopic purity. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.

Part 1: A Plausible Synthetic Pathway for Formetanate-d6, Hydrochloride

The synthesis of Formetanate-d6, Hydrochloride can be strategically designed as a multi-step process, commencing with readily available starting materials and incorporating the deuterium labels at a key stage. The proposed pathway focuses on the synthesis of a deuterated intermediate, which is then converted to the final product.

Step 1: Synthesis of m-Aminophenol

The journey begins with the synthesis of m-aminophenol, a crucial precursor. A common and well-established industrial method involves the reduction of m-nitroaniline, which itself is derived from the nitration of nitrobenzene followed by partial reduction. A more direct laboratory-scale synthesis can be achieved through the reduction of nitrobenzene. Various methods exist for this transformation, including catalytic hydrogenation[1][2]. For instance, the hydrogenation of nitrobenzene over a platinum-on-carbon (Pt/C) catalyst in an acidic medium can yield p-aminophenol, with m-aminophenol being a potential isomer depending on the reaction conditions and catalyst system[1][2][3][4].

Step 2: Formation of the Deuterated Formamidine Intermediate

The introduction of the six deuterium atoms is proposed to occur via the reaction of m-aminophenol with a deuterated formylating agent. N,N-Dimethylformamide-d7 dimethyl acetal (DMF-d7-DMA) serves as an excellent reagent for this purpose. The reaction of an amine with N,N-dimethylformamide dimethyl acetal is a known method for the synthesis of N,N-dimethylformamidines[5][6][7].

In this step, m-aminophenol is reacted with DMF-d7-DMA to yield N'-(3-hydroxyphenyl)-N,N-di(trideuteriomethyl)methanimidamide. This reaction proceeds through the nucleophilic attack of the amino group of m-aminophenol on the electrophilic carbon of the acetal, followed by the elimination of two molecules of methanol.

dot graph "Synthetic_Pathway_Part_1" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Nitrobenzene [label="Nitrobenzene"]; m_Aminophenol [label="m-Aminophenol"]; DMF_d7_DMA [label="N,N-Dimethylformamide-d7\ndimethyl acetal"]; Deuterated_Intermediate [label="N'-(3-hydroxyphenyl)-N,N-di(trideuteriomethyl)methanimidamide"];

Nitrobenzene -> m_Aminophenol [label="Reduction"]; m_Aminophenol -> Deuterated_Intermediate [label="Formamidinylation"]; DMF_d7_DMA -> Deuterated_Intermediate; } digraph "Synthetic_Workflow_Part_1" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Nitrobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Reduction\n(e.g., Catalytic Hydrogenation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="m-Aminophenol"]; Step2 [label="Formamidinylation with\nN,N-Dimethylformamide-d7 dimethyl acetal", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Deuterated Phenolic Intermediate"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; }

Caption: Proposed initial steps for the synthesis of the deuterated intermediate.

Step 3: Carbamate Formation and Hydrochloride Salt Preparation

The final steps involve the formation of the carbamate moiety and subsequent conversion to the hydrochloride salt. The phenolic hydroxyl group of the deuterated intermediate is reacted with an appropriate methylcarbamoylating agent. While the industrial synthesis of Formetanate utilizes methyl isocyanate, for the deuterated analog, a deuterated equivalent would be required. The synthesis of methyl-d3 isocyanate can be achieved through various methods, including the phosgenation of methylamine-d3[8].

The reaction of the deuterated phenolic intermediate with methyl-d3 isocyanate would yield the free base of Formetanate-d6. This reaction is typically carried out in the presence of a suitable base to facilitate the carbamoylation.

Finally, the free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate Formetanate-d6 as its hydrochloride salt, enhancing its stability and water solubility.

dot graph "Synthetic_Pathway_Part_2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Deuterated_Intermediate [label="N'-(3-hydroxyphenyl)-N,N-di(trideuteriomethyl)methanimidamide"]; Methyl_d3_isocyanate [label="Methyl-d3 isocyanate"]; Formetanate_d6_free_base [label="Formetanate-d6 (free base)"]; Formetanate_d6_HCl [label="Formetanate-d6, Hydrochloride"]; HCl [label="HCl"];

Deuterated_Intermediate -> Formetanate_d6_free_base [label="Carbamoylation"]; Methyl_d3_isocyanate -> Formetanate_d6_free_base; Formetanate_d6_free_base -> Formetanate_d6_HCl [label="Salt Formation"]; HCl -> Formetanate_d6_HCl; } digraph "Synthetic_Workflow_Part_2" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Intermediate2 [label="Deuterated Phenolic Intermediate"]; Step3 [label="Carbamoylation with\nMethyl-d3 isocyanate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_FreeBase [label="Formetanate-d6 (Free Base)"]; Step4 [label="Hydrochloride Salt Formation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Formetanate-d6, Hydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

Intermediate2 -> Step3; Step3 -> Product_FreeBase; Product_FreeBase -> Step4; Step4 -> Final_Product; }

Caption: Final steps in the proposed synthesis of Formetanate-d6, Hydrochloride.

Part 2: Rigorous Assessment of Isotopic and Chemical Purity

The utility of an isotopically labeled standard is fundamentally dependent on its purity. Therefore, a comprehensive analytical characterization is imperative to confirm the identity, chemical purity, and isotopic enrichment of the synthesized Formetanate-d6, Hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of the final product. A reversed-phase HPLC method is suitable for the analysis of Formetanate hydrochloride[9][10].

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is appropriate.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is typically employed[10][11].

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for Formetanate.

-

Sample Preparation: A known concentration of the synthesized Formetanate-d6, Hydrochloride is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.02 M Ammonium Acetate (pH 6.8) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular weight of the synthesized compound and for determining its isotopic purity[6][12]. Electrospray ionization (ESI) is a suitable ionization technique for Formetanate.

Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is required.

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is used.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused directly into the mass spectrometer or introduced via an LC system.

-

Data Acquisition: Full-scan mass spectra are acquired over a relevant m/z range.

-

Data Analysis:

-

Identity Confirmation: The accurate mass of the protonated molecular ion ([M+H]+) of Formetanate-d6 is measured and compared to its theoretical exact mass.

-

Isotopic Purity: The relative intensities of the isotopic peaks are measured. The isotopic purity is determined by calculating the percentage of the d6 isotopologue relative to the sum of all isotopologues (d0 to d6). Corrections for the natural isotopic abundance of other elements (C, N, O, Cl) should be applied for accurate quantification.

-

| Isotopologue | Theoretical Exact Mass ([M+H]+) |

| Formetanate (d0) | 222.1237 |

| Formetanate-d6 | 228.1616 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is a crucial tool for confirming the position of the deuterium labels and assessing isotopic enrichment. Both ¹H NMR and ¹³C NMR are employed.

Experimental Protocol: NMR Analysis

-

Solvent: A suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4, is used.

-

¹H NMR:

-

The ¹H NMR spectrum of Formetanate-d6, Hydrochloride should show a significant reduction or complete absence of the signals corresponding to the N,N-dimethyl protons compared to the spectrum of the unlabeled standard.

-

The integration of the remaining proton signals relative to a known internal standard can be used to quantify the isotopic enrichment.

-

-

¹³C NMR:

-

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

-

The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling, providing further evidence of successful deuteration.

-

dot graph "Analytical_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Synthesized_Product [label="Synthesized Formetanate-d6, HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="HRMS Analysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Analysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Chemical_Purity [label="Chemical Purity Assessment"]; Identity_Confirmation [label="Identity Confirmation"]; Isotopic_Purity [label="Isotopic Purity Assessment"]; Structural_Confirmation [label="Structural Confirmation"]; Final_Report [label="Certificate of Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Synthesized_Product -> HPLC; Synthesized_Product -> MS; Synthesized_Product -> NMR; HPLC -> Chemical_Purity; MS -> Identity_Confirmation; MS -> Isotopic_Purity; NMR -> Structural_Confirmation; NMR -> Isotopic_Purity; Chemical_Purity -> Final_Report; Identity_Confirmation -> Final_Report; Isotopic_Purity -> Final_Report; Structural_Confirmation -> Final_Report; }

Caption: A comprehensive analytical workflow for the characterization of Formetanate-d6, Hydrochloride.

Conclusion

The synthesis and characterization of Formetanate-d6, Hydrochloride, as outlined in this guide, require a combination of strategic synthetic planning and rigorous analytical validation. The proposed synthetic pathway offers a plausible route to this valuable internal standard, while the detailed analytical protocols provide the necessary framework for ensuring its quality. By adhering to these principles, researchers and drug development professionals can confidently produce and utilize high-purity Formetanate-d6, Hydrochloride, thereby enhancing the accuracy and reliability of their scientific investigations.

References

-

SIELC Technologies. Separation of Formetanate hydrochloride on Newcrom R1 HPLC column. [Link]

-

American Chemical Society. Determination of Formetanate Hydrochloride in Strawberries. [Link]

-

ACS Publications. Determination of Formetanate Hydrochloride in Fruit Samples Using Liquid Chromatography−Mass Selective Detection or −Tandem Mass Spectrometry. [Link]

-

RSC Publishing. Deuterated N,N-dimethylformamide (DMF-d7) as an additive to enhance the CsPbI3 solar cell efficiency. [Link]

-

ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. [Link]

-

Rasayan Journal of Chemistry. OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. [Link]

-

ACS Publications. Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. [Link]

-

ResearchGate. İmine compounds synthesis from the reaction of amino groups with DMF‐DMA.[18–22]. [Link]

-

ResearchGate. (PDF) OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. [Link]

-

Canadian Science Publishing. reaction of amines with dimethylthioformamide'~2. [Link]

-

ResearchGate. Acid-Mediated Amine Exchange of N,N-Dimethylformamidines: Preparation of Electron-Rich Formamidines | Request PDF. [Link]

-

Almac. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

- Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104387295A - Preparation method of methyl isocyanate - Google Patents [patents.google.com]

- 9. Deuterated DMF - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Formetanate-d6, Hydrochloride (CAS 1185240-24-7)

This guide provides an in-depth technical overview of Formetanate-d6, Hydrochloride, a deuterated isotopic-labeled compound crucial for modern analytical research. Designed for researchers, scientists, and professionals in drug development and pesticide analysis, this document delves into the core principles of its application, methodologies for its use, and the scientific rationale behind its necessity in high-precision quantitative analysis.

Introduction: Beyond the Analyte – The Need for a Perfect Internal Standard

Formetanate, a potent carbamate insecticide and acaricide, functions by inhibiting acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[1][2] Its presence in agricultural products and the environment necessitates sensitive and accurate monitoring.[3][4] Formetanate-d6, Hydrochloride (CAS 1185240-24-7) is the isotopically labeled analog of Formetanate Hydrochloride, where six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium.[5][6] This seemingly minor alteration does not change its chemical properties but provides a critical mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[7][8]

The core utility of Formetanate-d6, Hydrochloride lies in its application in Stable Isotope Dilution Analysis (SIDA), a cornerstone of quantitative mass spectrometry.[7] This technique is paramount in pharmacokinetic studies, drug metabolism research, and regulatory environmental testing, where precision and accuracy are non-negotiable.[9][10][] By introducing a known quantity of the deuterated standard into a sample, analysts can correct for variations in sample preparation, instrument response, and matrix effects, thus ensuring the integrity of the quantitative data.[12][13]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of Formetanate-d6, Hydrochloride is fundamental to its proper handling, storage, and application in analytical methodologies.

| Property | Value | Source(s) |

| Chemical Name | N,N-Dimethyl-d6-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide, monohydrochloride | |

| CAS Number | 1185240-24-7 | [5][6] |

| Unlabeled CAS | 23422-53-9 (Hydrochloride); 22259-30-9 (Free Base) | [2][6] |

| Molecular Formula | C₁₁H₁₀D₆ClN₃O₂ | |

| Molecular Weight | 263.75 g/mol | [5][6] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | |

| Storage | Store at 2-8°C, protect from light and moisture |

The Principle of Isotope Dilution Mass Spectrometry: A Self-Validating System

The rationale for synthesizing and utilizing Formetanate-d6, Hydrochloride is rooted in the need to overcome the inherent variability of analytical systems, particularly when dealing with complex matrices like biological fluids, food products, or environmental samples.[7] A deuterated internal standard is considered the "gold standard" because it co-elutes with the unlabeled analyte during chromatographic separation and experiences identical ionization efficiency and potential ion suppression in the mass spectrometer's source.[12][13]

The process ensures trustworthiness in results because any loss of analyte during sample preparation or fluctuation in instrument signal will be mirrored by a proportional loss or fluctuation in the internal standard.[8] The ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Caption: Plausible synthetic pathway for Formetanate-d6, Hydrochloride.

The synthesis likely begins with a suitable precursor, such as 3-aminophenol. The critical step involves the formylation of the amino group using a deuterated reagent, such as N,N-Dimethyl-d6-formamide dimethyl acetal, to introduce the d6-dimethylaminomethylene group. The subsequent reaction of the phenolic hydroxyl group with methyl isocyanate would form the carbamate moiety. Finally, treatment with hydrochloric acid would yield the hydrochloride salt, improving its stability and solubility in aqueous solutions for analytical use.

Analytical Application: Quantification of Formetanate in Agricultural Products

Formetanate-d6, Hydrochloride is primarily used as an internal standard for the quantification of formetanate residues in complex matrices such as fruits, vegetables, and soil. [14][15]The method of choice for this analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity. [3][16]

Experimental Protocol: A Validated Approach

The following protocol is a synthesized methodology based on established procedures for formetanate analysis, incorporating the use of Formetanate-d6, Hydrochloride for robust quantification. [3][14] 1. Sample Preparation (QuEChERS-based Extraction)

-

Objective: To efficiently extract formetanate from the sample matrix while minimizing co-extractives.

-

Procedure:

-

Homogenize 10 g of the sample (e.g., apple, strawberry) with 10 mL of acetonitrile.

-

Spike the sample with a known concentration of Formetanate-d6, Hydrochloride solution (e.g., 100 ng/mL). The exact concentration should be chosen based on the expected analyte concentration range.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate formetanate from matrix components and detect it with high specificity and sensitivity using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table of Suggested LC-MS/MS Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like formetanate. |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Enhances ionization efficiency in positive ESI mode. |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Provides efficient elution of the analyte. |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate | A standard gradient for eluting the analyte and cleaning the column. |

| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |

| Injection Volume | 5 µL | A typical volume to achieve good sensitivity without overloading the column. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Formetanate contains basic nitrogen atoms that are readily protonated. |

| MRM Transitions | Formetanate: Q1: 222.1 -> Q3: 165.1 (Quantifier), 71.1 (Qualifier) Formetanate-d6: Q1: 228.1 -> Q3: 165.1 (Quantifier) | Q1 is the [M+H]⁺ ion. The d6-standard fragments to the same product ion as the unlabeled analyte, confirming their structural similarity. |

| Collision Energy | Optimized for each transition | To be determined empirically for the specific instrument to maximize signal intensity. |

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards containing fixed concentrations of Formetanate-d6, Hydrochloride and varying concentrations of unlabeled formetanate. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of formetanate in the unknown samples is then calculated from this calibration curve. This ratiometric approach ensures that any variability during the analytical process is nullified, leading to highly reliable and defensible data. [7][12]

Safety and Handling

As a derivative of a highly toxic pesticide, Formetanate-d6, Hydrochloride must be handled with extreme care by trained personnel in a controlled laboratory environment.

-

Hazard Classification: Fatal if swallowed or if inhaled. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects. [17][18]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. A certified respirator is required when handling the solid material to prevent inhalation. [18]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and locked location, away from incompatible materials. [17][18]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow it to enter the environment. [18]

Conclusion

Formetanate-d6, Hydrochloride represents a critical tool for analytical scientists tasked with the quantification of the pesticide formetanate. Its role as a stable isotope-labeled internal standard is indispensable for achieving the accuracy, precision, and robustness required by regulatory bodies and for ensuring the integrity of research in toxicology, environmental science, and drug metabolism. [13][19]The methodologies outlined in this guide, grounded in the principles of Stable Isotope Dilution Analysis, provide a framework for the reliable application of this essential reference material.

References

- An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies. (n.d.). Benchchem.

- Guillarme, D., & Veuthey, J. L. (2009). Isotopic labeling of metabolites in drug discovery applications. PubMed.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical Research.

- Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 19(5), 631-642.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry. (n.d.). Benchchem.

- Stable Isotope Labeling. (n.d.). BOC Sciences.

- Hu, R., Petay, V., & Fournier, J. (1996). Determination of Formetanate Hydrochloride in Strawberries. Journal of Agricultural and Food Chemistry, 44(9), 2824-2827.

- Separation of Formetanate hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Formetanate hydrochloride. (n.d.). PubChem.

- Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc..

- Isotopic Labeling of Metabolites in Drug Discovery Applications. (2009). ResearchGate.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc..

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Formetanate-d6, Hydrochloride. (n.d.). LGC Standards.

- Formetanate hydrochloride. (2025). AERU, University of Hertfordshire.

- Formetanate-d6, Hydrochloride (CAS 1185240-24-7). (n.d.). Santa Cruz Biotechnology.

- 1185240-24-7 | MFCD09840639 | Formetanate-d6, Hydrochloride. (n.d.). AA Blocks.

- Safety data sheet for formetanate hydrochloride. (2023). Dr. Ehrenstorfer.

- Formetanate. (n.d.). PubChem.

- FORMETANATE HYDROCHLORIDE. (n.d.). Chongqing Chemdad Co..

- Formetanate-d6, Hydrochloride. (n.d.). Benchchem.

- Lee, S., et al. (2012). Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 55, 67-72.

- Podhorniak, L. V., Kamel, A., & Rains, D. M. (2010). Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5862-5867.

- FORMETANATE-D6, HYDROCHLORIDE (1185240-24-7). (n.d.). ChemicalBook.

- Determination of Formetanate Hydrochloride in Fruit Samples Using Liquid Chromatography-Mass Selective Detection or-Tandem Mass Spectrometry. (2010). ResearchGate.

- [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS]. (2012). Shokuhin Eiseigaku Zasshi, 53(1), 32-37.

- Niemann, R. A. (1993). Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography.

- Safety data sheet for CARZOL® SP INSTAPAK®. (2014). Gowan Company.

- SAFETY DATA SHEET for Formetanate hydrochloride. (2025). Sigma-Aldrich.

- Formetanate-d6, Hydrochloride (CAS 1185240-24-7) - Spanish. (n.d.). Santa Cruz Biotechnology.

- FORMETANATE HYDROCHLORIDE. (n.d.). CAMEO Chemicals, NOAA.

- Safety Data Sheet for cis-Tramadol-d6 (hydrochloride). (2024). Cayman Chemical.

- Formetanate-d6, Hydrochloride (CAS 1185240-24-7) - Japanese. (n.d.). Santa Cruz Biotechnology.

- Divito, C. B., et al. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of Agricultural and Food Chemistry, 55(14), 5377-5382.

- Formetanate-d6, Hydrochloride, TRC 1 mg. (n.d.). Toronto Research Chemicals.

- Formetanate-d6, Hydrochloride, TRC 1 mg. (n.d.). Fisher Scientific.

Sources

- 1. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formetanate hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. Formetanate-d6, Hydrochloride | LGC Standards [lgcstandards.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texilajournal.com [texilajournal.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

Physical and chemical characteristics of Formetanate-d6, Hydrochloride

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Formetanate-d6, Hydrochloride

Introduction

Formetanate hydrochloride is a carbamate-based pesticide recognized for its efficacy as both an insecticide and an acaricide, primarily utilized in the protection of fruit crops.[1][2] As with many agrochemicals, the monitoring of its residues in environmental and agricultural matrices is a critical component of regulatory compliance and public safety. This necessitates highly accurate and precise analytical methodologies.

This guide focuses on Formetanate-d6, Hydrochloride , the stable isotope-labeled (SIL) analogue of the parent compound. The incorporation of six deuterium (d6) atoms into the molecule renders it an ideal internal standard for quantitative analysis by mass spectrometry.[3] The hydrochloride salt form significantly enhances its aqueous solubility, a crucial attribute for the preparation of reliable analytical standards.[1] This document serves as a technical resource for researchers, analytical scientists, and drug development professionals, providing a comprehensive overview of the compound's core characteristics, its application in analytical workflows, and the scientific principles underpinning its use.

Section 1: Chemical Identity and Structure

The precise identification of an analytical standard is foundational to its proper use. Formetanate-d6, Hydrochloride is distinguished by its specific isotopic labeling and salt form, which are critical for its function.

The chemical name, N,N-Dimethyl-N′-[3-[[(methylamino)carbonyl]oxyl]phenyl]-methanimidamide, monohydrochloride-d6, specifies that the six deuterium atoms replace the six hydrogen atoms on the two N-methyl groups of the formamidine moiety.[4][5][6] This precise placement is vital as it provides a significant mass shift for mass spectrometric detection without altering the compound's chromatographic behavior relative to the unlabeled analyte.

Table 1: Core Chemical Identifiers for Formetanate-d6, Hydrochloride

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1185240-24-7 | [4][7][8] |

| Molecular Formula | C₁₁H₉D₆ClN₃O₂ | [4][7] |

| Molecular Weight | 263.75 g/mol | [4][7][8] |

| Alternate Names | N,N-Dimethyl-N′-[3-[[(methylamino)carbonyl]oxyl]phenyl]-methanimidamide, monohydrochloride-d6 | [4] |

| Unlabeled CAS No. | 23422-53-9 (Formetanate HCl) | [7][9] |

| Free Base CAS No. | 22259-30-9 (Formetanate) |[7] |

The structure contains two key functional groups: a carbamate ester and a formamidine group.[10][11] This bifunctional nature dictates its chemical reactivity and degradation pathways.[12]

Section 2: Physicochemical Properties

The physical and chemical properties of Formetanate-d6, Hydrochloride dictate its handling, storage, and behavior in analytical systems.

Physical Properties

The compound typically presents as a white, crystalline powder with a faint odor.[10] Its physical state as a solid at ambient temperature simplifies handling and weighing for standard preparation.

Table 2: Key Physical Properties

| Property | Value | Notes and Insights |

|---|---|---|

| Appearance | White powder / Colorless crystals | [2][10] |

| Melting Point | Decomposes at ~200-202 °C (392-396 °F) | [10][13] The decomposition indicates thermal instability at high temperatures. |

| Water Solubility | High (822,000 mg/L for hydrochloride) | [1] Expert Insight: The protonation of the formamidine nitrogen to form the hydrochloride salt dramatically increases aqueous solubility compared to the free base (<1 g/L).[10] This property is intentionally engineered for analytical standards, allowing for the preparation of high-concentration stock solutions in polar solvents. |

| Vapor Pressure | 1.2 x 10⁻⁸ mm Hg |[2] The extremely low vapor pressure indicates the compound is non-volatile, minimizing inhalation exposure risk during handling. |

Chemical Stability and Reactivity

Understanding the stability of Formetanate-d6, Hydrochloride is crucial for ensuring the integrity of stock solutions and predicting its environmental fate.

-

pH Sensitivity: The molecule's stability is highly dependent on pH. The formamidine group is significantly more labile than the carbamate group, particularly under basic conditions.[12] Studies have shown that the half-life of the formamidine group is approximately 14.4 hours at a mildly basic pH of 7.6, while the carbamate group's longevity can exceed six months under similar conditions.[12] The compound is also hydrolyzed at a pH below 4.[11]

-

Incompatibilities: As a carbamate ester, Formetanate hydrochloride is incompatible with strong acids, strong bases, and potent reducing agents like hydrides.[10][11] Contact with these substances can lead to rapid degradation.

Section 3: Application in Analytical Chemistry

The primary application of Formetanate-d6, Hydrochloride is its use as an internal standard (IS) for the quantification of formetanate residues via isotope dilution mass spectrometry (IDMS).

The Role of a Stable Isotope-Labeled Internal Standard

Expertise & Experience: In quantitative analysis, particularly for trace-level residues in complex matrices like food or environmental samples, variabilities in sample preparation and instrument response can lead to significant inaccuracies. An ideal internal standard is a compound that behaves identically to the analyte during extraction, cleanup, and chromatographic separation but is distinguishable by the detector.

Formetanate-d6, Hydrochloride fulfills this role perfectly:

-

Co-elution: Its chemical structure is nearly identical to the native analyte, ensuring it elutes at the same retention time in a liquid chromatography system.

-

Physicochemical Mimicry: It mirrors the analyte's behavior during sample extraction and cleanup, effectively compensating for any analyte losses during these steps.

-

Mass Distinction: The six deuterium atoms increase its mass by 6 Daltons. A mass spectrometer can easily distinguish between the analyte and the IS based on their different mass-to-charge ratios (m/z), allowing for independent quantification.

-

Correction for Matrix Effects: Ion suppression or enhancement is a common problem in LC-MS/MS. Since the IS co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, these effects are normalized, leading to a more accurate and robust quantification.

Standard Preparation and Handling Protocol

Trustworthiness: This protocol is designed to be a self-validating system, minimizing sources of error in the preparation of a primary stock solution.

Objective: To accurately prepare a 1000 µg/mL stock solution of Formetanate-d6, Hydrochloride.

Materials:

-

Formetanate-d6, Hydrochloride (neat material)

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flask (e.g., 10 mL)

-

Micropipette or syringe

-

High-purity solvent (e.g., HPLC-grade Acetonitrile or Methanol)

-

Amber glass vial for storage

Step-by-Step Methodology:

-

Equilibration: Allow the vial containing the neat standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of the neat material directly into the 10 mL volumetric flask. Record the exact weight (e.g., 10.25 mg).

-

Dissolution: Add approximately 5 mL of the chosen solvent (Acetonitrile is a common choice due to its compatibility with reversed-phase chromatography and the stability of formetanate within it).[14] Gently swirl the flask to ensure the standard is fully dissolved.

-

Dilution to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus touches the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

-

Concentration Calculation: Calculate the precise concentration using the following formula: Concentration (µg/mL) = (Weight of Standard in mg × Purity) / (Volume of Flask in mL) (Assuming a purity of 99.0%, the concentration would be (10.25 mg * 0.990) / 10 mL = 1014.75 µg/mL)

-

Storage: Transfer the stock solution to a labeled amber glass vial to protect it from light. Store at the recommended temperature, typically ≤ -18°C, to ensure long-term stability.

Section 4: Methodologies for Characterization and Quantification

The analysis of Formetanate relies on advanced analytical techniques where its deuterated analogue is indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the trace-level quantification of Formetanate in complex matrices.[15][16] It offers unparalleled sensitivity and selectivity.

Authoritative Grounding: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for pesticide residue analysis in food and agricultural products and is highly suitable for Formetanate.[16][17]

General Experimental Protocol for Residue Analysis:

-

Sample Homogenization: A representative portion of the sample (e.g., 10 g of homogenized apple) is weighed into a 50 mL centrifuge tube.

-

Internal Standard Spiking: The sample is fortified with a known amount of Formetanate-d6, Hydrochloride working solution. This critical step ensures the IS undergoes the exact same process as the native analyte.

-

Extraction: Acetonitrile (e.g., 10 mL), often acidified, is added to the sample.[18] The tube is shaken vigorously to extract the analytes from the sample matrix.

-

Salting-Out Partitioning: A salt mixture (e.g., MgSO₄, NaCl) is added to induce phase separation between the aqueous sample layer and the acetonitrile layer containing the analytes. The tube is centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a new tube containing a sorbent mixture (e.g., MgSO₄ for water removal, PSA for removing sugars and fatty acids). This step removes matrix interferences that could affect the LC-MS/MS analysis. The tube is vortexed and centrifuged.

-

Final Preparation: The final supernatant is filtered and transferred to an autosampler vial for injection into the LC-MS/MS system.

-

LC-MS/MS Analysis: The extract is analyzed, monitoring specific precursor-to-product ion transitions for both Formetanate and Formetanate-d6. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS is used for quantification, techniques like NMR are essential during the initial synthesis and characterization of the standard itself.[3] NMR spectroscopy is used to confirm the molecular structure and, crucially, to verify the exact position and high enrichment level of the deuterium atoms on the N,N-dimethyl groups, ensuring the quality and identity of the isotopic standard.

Conclusion

Formetanate-d6, Hydrochloride is a meticulously designed molecule that serves a critical function in modern analytical science. Its physical properties, particularly its high solubility as a hydrochloride salt, facilitate the creation of accurate standard solutions. Its chemical identity as a stable isotope-labeled analogue makes it the gold standard for correcting matrix effects, extraction inefficiencies, and instrument variability in the quantification of formetanate residues by LC-MS/MS. A thorough understanding of its characteristics—from its pH-dependent stability to its precise molecular weight—is paramount for any researcher or scientist aiming to achieve the highest levels of accuracy and reliability in pesticide residue analysis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31899, Formetanate hydrochloride. Retrieved from [Link][10]

-

University of Hertfordshire. (n.d.). Pesticide Properties for Formetanate hydrochloride. AERU. Retrieved from [Link][1]

-

U.S. Environmental Protection Agency. (2011). Formetanate Hydrochloride: HED Human Health Risk Assessment. Regulations.gov. Retrieved from [Link][19]

-

Kobayashi, M., et al. (2017). Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS. Journal of the Food Hygienic Society of Japan, 58(5), 193-199. Retrieved from [Link][15]

-

National Center for Biotechnology Information. (n.d.). [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS]. PubMed. Retrieved from [Link][14]

-

Jenny, N. A., & Kossmann, K. (1993). Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography. Journal of AOAC International, 76(5), 1087-1091. Retrieved from [Link][18]

-

Podhorniak, L. V., et al. (2010). Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 6045-6051. Retrieved from [Link][16]

-

Pesticide Action Network North America. (n.d.). Chemical Details for Formetanate hydrochloride. Pesticide Info. Retrieved from [Link][9]

-

Semantic Scholar. (n.d.). Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. Retrieved from [Link][20]

-

Divito, C. B., et al. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of Agricultural and Food Chemistry, 55(14), 5377-5382. Retrieved from [Link][12]

-

Haz-Map. (n.d.). Formetanate hydrochloride. Retrieved from [Link][2]

-

European Food Safety Authority. (2024). Peer review of the pesticide risk assessment of the active substance formetanate (variant assessed formetanate hydrochloride). EFSA Journal, 22(6), e9192. Retrieved from [Link][21]

-

European Food Safety Authority. (2024). Peer review of the pesticide risk assessment of the active substance formetanate (variant assessed formetanate hydrochloride). National Center for Biotechnology Information. Retrieved from [Link][22]

-

ResearchGate. (n.d.). Determination of Formetanate Hydrochloride in Fruit Samples Using Liquid Chromatography-Mass Selective Detection or-Tandem Mass Spectrometry. Retrieved from [Link][17]

-

Applied Chemistry. (2024). Synthesis and Characterization of Memantine-Methyl-D6 Hydrochloride. Retrieved from [Link][3]

Sources

- 1. Formetanate hydrochloride [sitem.herts.ac.uk]

- 2. Formetanate hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Synthesis and Characterization of Memantine-Methyl-D6 Hydrochloride [yyhx.ciac.jl.cn]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Formetanate-d6, Hydrochloride | LGC Standards [lgcstandards.com]

- 8. Formetanate-d6, Hydrochloride, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 9. Chemical Details - Pesticide Info [pesticideinfo.org]

- 10. Formetanate hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. FORMETANATE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accustandard.com [accustandard.com]

- 14. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of formetanate hydrochloride in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 21. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 22. Peer review of the pesticide risk assessment of the active substance formetanate (variant assessed formetanate hydrochloride) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Formetanate-d6, Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety considerations and handling protocols for Formetanate-d6, Hydrochloride (CAS No. 1185240-24-7). As a deuterated analog of the carbamate pesticide Formetanate Hydrochloride, it is imperative that laboratory personnel are thoroughly familiar with its potential hazards and the requisite safety measures to mitigate risk. This document synthesizes critical information from Safety Data Sheets (SDS) and toxicological sources to ensure the well-being of researchers and the integrity of experimental outcomes.

Chemical and Physical Identity

Formetanate-d6, Hydrochloride is a stable isotope-labeled form of Formetanate Hydrochloride. For the purposes of hazard identification and safety precautions, it should be handled with the same level of care as its non-labeled counterpart.

| Identifier | Information |

| Chemical Name | N,N-Dimethyl-N′-[3-[[(methylamino)carbonyl]oxyl]phenyl]-methanimidamide, monohydrochloride-d6[1] |

| CAS Number | 1185240-24-7[1][2] |

| Molecular Formula | C₁₁H₁₀D₆ClN₃O₂[1] |

| Molecular Weight | 263.75 g/mol [1] |

| Appearance | Colorless or white solid.[3] |

Hazard Identification and GHS Classification

Formetanate-d6, Hydrochloride is classified as a highly toxic substance. Its primary mechanism of toxicity is the inhibition of cholinesterase, an enzyme crucial for the normal functioning of the nervous system.[4]

GHS Pictograms:

Signal Word: Danger [5]

Hazard Statements:

Overexposure can lead to symptoms of cholinesterase inhibition, which include nausea, vomiting, dizziness, tremors, salivation, and constricted pupils.[7] A life-threatening poisoning is indicated by loss of consciousness, convulsions, and respiratory depression.[4]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on established guidelines for carbamate pesticide exposure.

Emergency Response Workflow

Caption: Emergency response workflow for Formetanate-d6, Hydrochloride exposure.

Detailed First-Aid Procedures:

-

General Advice: First-aiders should protect themselves from exposure.[6] If a person is unconscious, having trouble breathing, or having convulsions, call 911 immediately.[8] For any exposure, contact a poison control center for guidance.[8]

-

Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration, preferably mouth-to-mouth if possible, and seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected skin area thoroughly with soap and plenty of water for 15-20 minutes.[7]

-

Eye Contact: Hold the eyelid open and flush the eye gently with clean, lukewarm water for at least 15 minutes.[7][9] Remove contact lenses, if present, after the first 5 minutes and continue rinsing.[7] Seek immediate medical attention.

-

Ingestion: If swallowed, immediately call a poison control center or doctor for treatment advice.[7] Have the person sip a glass of water if they are able to swallow.[7] Do not induce vomiting unless instructed to do so by a medical professional.[7][8]

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's integrity.

Safe Handling Practices:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Do not breathe dust or spray mist.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] In cases of potential inhalation, respiratory protection is necessary.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Wash hands thoroughly after handling.[6]

Storage Conditions:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[5][6]

-

Store in a locked-up area, accessible only to authorized personnel.[5][6]

-

Protect from light.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary means of minimizing exposure.

| Control Measure | Specification |

| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood.[6] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves and a lab coat. Inspect gloves prior to use and dispose of contaminated gloves properly.[6] |

| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved respirator.[6] |